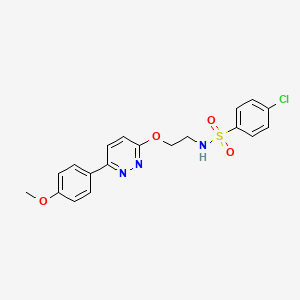

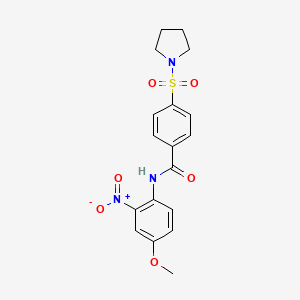

![molecular formula C13H24N2O2 B3008406 tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1823269-45-9](/img/structure/B3008406.png)

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound, which is a class of organic compounds characterized by their unique structures that feature two or more rings sharing one common atom. The spirocyclic framework is known for its presence in various biologically active molecules and pharmaceuticals. Although the specific compound is not directly described in the provided papers, the related structures and synthetic methods discussed can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated by the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a precursor for further selective derivatization on the azetidine and cyclobutane rings, which could be analogous to the synthesis of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate. Additionally, the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines suggests a potential pathway for introducing the amino group into the spirocyclic framework.

Molecular Structure Analysis

Spirocyclic compounds often exhibit interesting molecular structures due to their cyclic frameworks. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation, which could be relevant when considering the three-dimensional structure of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate. The molecular structure of such compounds is crucial for their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be complex due to the presence of multiple reactive sites. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This indicates that spirocyclic compounds like tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate may also undergo various chemical reactions, leading to a range of potential derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate are not directly reported in the provided papers, the properties of similar spirocyclic compounds can be inferred. These properties are influenced by factors such as the presence of functional groups, molecular symmetry, and the rigidity of the spirocyclic framework. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the compound. The amino and carboxylate groups are likely to contribute to the compound's polarity, solubility in water, and potential for forming hydrogen bonds.

Scientific Research Applications

Synthesis and Molecular Structure

- This compound has been synthesized as a cyclic amino acid ester, characterized using NMR spectroscopy and high-resolution mass spectrometry, and analyzed via single crystal X-ray diffraction. This research highlights its utility in understanding complex molecular structures (Moriguchi et al., 2014).

Conformational Study

- It has been studied for its conformational properties in relation to unnatural cyclic α-amino acids. These studies are important for the search for biologically active compounds and macromolecules, especially in the field of medicinal chemistry (Żesławska et al., 2017).

Spiro Orthocarbonates in Polymerization

- This compound is also relevant in the study of the radical polymerization of spiro orthocarbonates, which is crucial in developing new materials with specific properties (Moszner et al., 1995).

Reactivity in Organic Chemistry

- The reactivity of this compound has been explored, demonstrating its utility in synthesizing biologically active compounds. This includes its role in the development of new N-phenylamino derivatives with potential pharmacological applications (Kamiński et al., 2008).

Applications in Peptide Synthesis

- It serves as a valuable component in the synthesis of peptide mimetics. These mimetics are critical for structure-activity studies in peptide-based drug discovery, making it significant in pharmaceutical research (Mandal et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJHYQSIDJVEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC12CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate | |

CAS RN |

1823269-45-9 |

Source

|

| Record name | tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

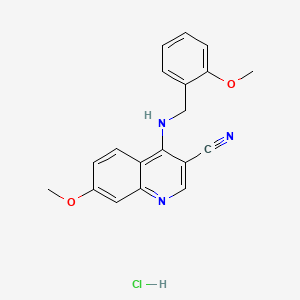

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)